Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Non-Fluorinated Cyclohexyl Analog
N-(4,4-Difluorocyclohexyl)-3-(1H-pyrazol-1-yl)benzamide exhibits a calculated logP of 2.63, which is substantially higher than the predicted logP of a hypothetical non-fluorinated N-cyclohexyl-3-(1H-pyrazol-1-yl)benzamide analog (estimated approximately 1.8–2.0 based on the removal of two fluorine atoms). This increase in lipophilicity is accompanied by a TPSA of 36.44 Ų and zero hydrogen bond donors—a profile that places the compound in a favorable region of drug-like chemical space with no Rule of Five violations . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors (amide carbonyl, pyrazole nitrogens, and fluorine atoms), creates a distinctive H-bonding capacity that differs from non-fluorinated cyclohexyl amides which may present additional donor capacity through cyclohexyl C–H interactions. The gem-difluoro substitution on the cyclohexyl ring is expected to increase metabolic stability at the cyclohexyl oxidation sites relative to the non-fluorinated analog, a well-documented effect of fluorine substitution on alicyclic rings .
| Evidence Dimension | Computed lipophilicity (clogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | clogP = 2.63; HBD = 0; HBA = 4; TPSA = 36.44 Ų |
| Comparator Or Baseline | Hypothetical N-cyclohexyl-3-(1H-pyrazol-1-yl)benzamide: estimated clogP ~1.8–2.0; HBD = 1 (amide NH); TPSA comparable (~46 Ų) but lacking fluorine-mediated electronic effects |
| Quantified Difference | ΔclogP ≈ +0.6 to +0.8 log units favoring the difluorocyclohexyl compound; ΔHBD = -1 (amide NH is present in both but the difluoro motif eliminates potential cyclohexyl C–H donor contributions); the difluoro substitution introduces a significant dipole moment absent in the non-fluorinated analog |
| Conditions | In silico calculation (atomic-based logP method); no experimental logD or permeability measurements available for the non-fluorinated comparator |
Why This Matters
Higher lipophilicity and the absence of additional hydrogen bond donors in the target compound predict improved passive membrane permeability relative to the non-fluorinated cyclohexyl analog, which is critical for intracellular target engagement in cell-based assays and in vivo models.
- [1] SILDrug EOS46459 entry. Basic Properties: clogP 2.63, TPSA 36.44, HBD 0, HBA 4, Rotatable Bonds 4, Lipinski RO5 violations 0. SILDrug Database. View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. (Cited for the general principle that fluorine substitution on alicyclic rings increases metabolic stability.) View Source
